2-(4-Acetyl-2-nitrophenyl)acetic acid
Description
2-(4-Acetyl-2-nitrophenyl)acetic acid is a nitro-substituted phenylacetic acid derivative featuring an acetyl group at the para position and a nitro group at the ortho position relative to the acetic acid side chain. This compound is structurally significant in organic synthesis, particularly as a precursor for base-labile protecting groups. For instance, its ethyl ester variant (2-(4-Acetyl-2-nitrophenyl)ethyl ester) is employed in peptide synthesis to protect the β-carboxyl group of aspartic acid, enabling selective deprotection under mild conditions using tetrabutylammonium fluoride (TBAF) . The acetyl and nitro substituents enhance electron-withdrawing effects, influencing reactivity and stability in synthetic pathways.
Properties
Molecular Formula |
C10H9NO5 |
|---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
2-(4-acetyl-2-nitrophenyl)acetic acid |
InChI |
InChI=1S/C10H9NO5/c1-6(12)7-2-3-8(5-10(13)14)9(4-7)11(15)16/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
YNVCFZBMWPJUOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 2-(4-Acetyl-2-nitrophenyl)acetic Acid and Related Compounds
*Calculated based on substituent contributions.
Key Observations:
- Substituent Effects: The acetyl group in 2-(4-Acetyl-2-nitrophenyl)acetic acid enhances steric bulk and electron-withdrawing capacity, facilitating selective deprotection in peptide synthesis . Phenoxy linkages (e.g., 2-(2,6-Dichloro-4-nitrophenoxy)acetic acid) are associated with herbicidal activity due to structural mimicry of plant growth regulators .
Reactivity and Stability :
- The nitro group in all compounds contributes to electrophilic aromatic substitution reactivity. However, steric hindrance from acetyl or chloro groups may slow reaction rates compared to simpler derivatives like 2-(4-Nitrophenyl)acetic acid .
- Hydrazide derivatives (e.g., Acetic acid, 2-(4-nitrophenyl)hydrazide) exhibit chelating properties, useful in metal-organic frameworks or catalysis .
Structural Insights
Crystallographic studies on related compounds, such as N-(4-Hydroxy-2-nitrophenyl)acetamide, reveal that nitro groups induce torsional angles (~16.7°) in the benzene ring, affecting molecular packing and intermolecular interactions (e.g., hydrogen bonding) . Such structural nuances influence solubility and stability.
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